molecular formula C24H24N4O4S B2400519 2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 888430-40-8

2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2400519
CAS No.: 888430-40-8
M. Wt: 464.54
InChI Key: GHOQODMKRYZLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-(2-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H24N4O4S and its molecular weight is 464.54. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the S1P1 receptor . The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in regulating cellular responses to the bioactive lipid sphingosine-1-phosphate.

Mode of Action

This compound acts as an agonist of the S1P1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. By binding to the S1P1 receptor, this compound initiates a series of biochemical reactions within the cell.

Result of Action

The activation of the S1P1 receptor by this compound can have various molecular and cellular effects. For instance, it can modulate immune response and inflammation, which may be beneficial in the treatment of autoimmune and inflammatory disorders .

Properties

IUPAC Name

2-[[3-(2-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c1-31-19-11-5-4-10-18(19)28-23(30)22-21(16-8-2-3-9-17(16)26-22)27-24(28)33-14-20(29)25-13-15-7-6-12-32-15/h2-5,8-11,15,26H,6-7,12-14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOQODMKRYZLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NCC5CCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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